molecular formula C19H24N4O4 B12184688 ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12184688
M. Wt: 372.4 g/mol
InChI Key: YMFKTBZYFGCHDZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with piperazine and ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

Biological Activity

Ethyl 4-{[3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC18H21N3O3
Molecular Weight345.38 g/mol
IUPAC NameThis compound
CAS Number618070-51-2

Synthesis

The synthesis of this compound generally involves several steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through the reaction of hydrazine with a suitable carbonyl compound.
  • Introduction of the Methoxyphenyl Group : This is typically achieved via a Friedel-Crafts acylation reaction.
  • Formation of the Piperazine Ring : Cyclization of piperazine derivatives with appropriate reagents leads to the final compound.

Antimicrobial Effects

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. Specifically, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). The mechanism often involves disruption of bacterial cell wall synthesis through inhibition of Mur enzymes, which are crucial for peptidoglycan biosynthesis .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. For instance, research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at specific phases. This compound may exhibit comparable effects, although specific data on this compound's cytotoxicity remains limited .

The proposed mechanism involves:

  • Interaction with Enzymes : The compound may interact with enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : By targeting specific receptors or enzymes, it could modulate critical signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis

Comparing this compound with other similar compounds reveals variations in biological activity based on structural modifications. For example:

CompoundAntimicrobial ActivityCytotoxicityMechanism of Action
Ethyl 4-{[3-(4-chlorophenyl)-1-methyl...}ModerateHighMurB inhibition
Ethyl 4-{[3-(4-methoxyphenyl)-...}HighModerateEnzyme interaction

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating infections and cancer:

  • Study on MurB Inhibitors : A study showed that pyrazole derivatives effectively inhibited MurB enzymes in E. coli, suggesting potential for developing new antibiotics .
  • Cytotoxicity Assessment : Another study evaluated various pyrazole derivatives against cancer cell lines, identifying promising candidates for further development based on their ability to induce apoptosis .

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 4-[5-(4-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-4-27-19(25)23-11-9-22(10-12-23)18(24)17-13-16(20-21(17)2)14-5-7-15(26-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3

InChI Key

YMFKTBZYFGCHDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NN2C)C3=CC=C(C=C3)OC

Origin of Product

United States

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